HLB-Determined Emulsion Type
Sucrose tetrapalmitate, as a high-DS palmitate ester, exhibits an HLB value typical of highly esterified sucrose esters. Highly hydrophobic palmitic sucrose esters with high DS (e.g., P-170) exhibit an HLB of 1.0, placing them firmly in the water-in-oil (W/O) emulsifier range [1]. In contrast, sucrose monopalmitate (DS = 1) products such as RYOTO™ Sugar Ester P-1670 exhibit an HLB of 16, making them high-HLB oil-in-water (O/W) emulsifiers . This HLB span of approximately 15 units across the palmitate ester series means tetrapalmitate is functionally suited for W/O emulsions, oleogels, and lipid-phase modification where monoesters would be ineffective or counterproductive.
| Evidence Dimension | Hydrophilic–Lipophilic Balance (HLB) |
|---|---|
| Target Compound Data | Sucrose tetrapalmitate / high-DS palmitate ester: HLB ≈ 1.0 (W/O emulsifier range) |
| Comparator Or Baseline | Sucrose monopalmitate (RYOTO P-1670): HLB = 16 (O/W emulsifier range); Sucrose monostearate: HLB ≈ 15 (O/W range) |
| Quantified Difference | ΔHLB ≈ 15 units between tetrapalmitate (DS = 4) and monopalmitate (DS = 1) |
| Conditions | HLB classification based on degree of esterification and fatty acid type; Sisterna commercial sucrose ester product range (HLB 1–16) |
Why This Matters
For formulators seeking a W/O emulsifier or a lipophilic additive, substituting sucrose tetrapalmitate with a high-HLB monoester will invert the intended emulsion type, compromising product stability and functional performance.
- [1] Cerdeira, M. et al. (2005). Nucleation behavior of blended high-melting fractions of milk fat as affected by emulsifiers. European Journal of Lipid Science and Technology, 107(12), 877-889. Palmitic sucrose ester P-170, HLB = 1.0. View Source
